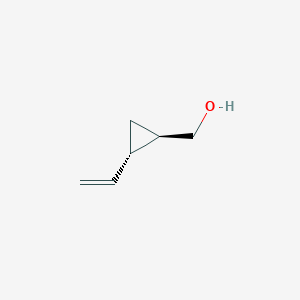
2alpha-Vinylcyclopropane-1beta-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2alpha-Vinylcyclopropane-1beta-methanol is a unique chemical compound used in diverse scientific research. It contains a total of 17 bonds, including 7 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 three-membered ring, 1 hydroxyl group, and 1 primary alcohol .
Synthesis Analysis
The vinylcyclopropane rearrangement or vinylcyclopropane-cyclopentene rearrangement is a ring expansion reaction, converting a vinyl-substituted cyclopropane ring into a cyclopentene ring . This reactivity can be exploited to generate unusual cyclic compounds .Molecular Structure Analysis
The molecule contains a total of 17 bonds. There are 7 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 three-membered ring, 1 hydroxyl group, and 1 primary alcohol .Chemical Reactions Analysis
Cyclopropyl groups adjacent to vinyl groups can undergo ring expansion reactions. This reactivity can be exploited to generate unusual cyclic compounds, such as cyclobutenes .Physical And Chemical Properties Analysis
The molecule contains a total of 17 bonds. There are 7 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 three-membered ring, 1 hydroxyl group, and 1 primary alcohol .Wissenschaftliche Forschungsanwendungen
Reactivity and Electron Transfer Photochemistry
Vinylcyclopropane radical cations, when exposed to electron-transfer photochemistry, generate various ring-opened products. These products result from nucleophilic attacks on the radical cation, exhibiting regioselective but not regiospecific patterns. Ab initio calculations reveal two minima for the cation, supporting the observed reaction pattern (Herbertz & Roth, 1998).
Palladium-Catalyzed Asymmetric Allylic Alkylation
Vinylcyclopropanes (VCPs) are employed in palladium-catalyzed asymmetric allylic alkylations to functionalize indoles and tryptophan derivatives. This process achieves high yields and selectivities, demonstrating VCPs' utility in synthesizing complex polycyclic structures (Trost et al., 2018).
Polymerization and Material Science
Vinylcyclopropanes are synthesized and utilized in radical polymerizations, leading to vinyl polymers with unique structural units. They undergo radical copolymerization with other vinyl monomers, showing potential for creating low-shrinkage photopolymerizable materials and organic-inorganic nanocomposites (Moszner et al., 1999).
Synthesis of Novel Phosphonic Acids
2-Vinylcyclopropane-1-phosphonic acid diesters are synthesized via reactions with trans-1,4-dibromo-2-butene. These compounds undergo transformations to yield phosphonic acids with diverse functionalities, highlighting their synthetic versatility (Zeuner et al., 2006).
Ring-Opening Polymerization
New vinylcyclopropane derivatives demonstrate radical polymerization properties, resulting in transparent solids and polymers with unique configurations and low volume shrinkage. These findings are significant for understanding polymerization mechanisms and designing new polymer materials (Sanda et al., 1995).
Metal-Catalyzed Intramolecular Cycloadditions
Vinylcyclopropanes, when involved in metal-catalyzed [5+2] cycloadditions, demonstrate exceptional diastereoselectivity and yield efficiency. This provides a novel approach for synthesizing structurally and medicinally significant compounds (Wender et al., 1998).
Wirkmechanismus
Target of Action
This compound is a type of vinylcyclopropane , which are known to participate in a variety of transition-metal-catalyzed multicomponent cycloadditions . .
Mode of Action
The mode of action of 2alpha-Vinylcyclopropane-1beta-methanol involves a process called dynamic stereomutation . This process is triggered by a Ni(I) metalloradical, leading to reversible cis/trans isomerization . This is contrary to the well-established reactivity paradigm that organic free radicals, upon addition to a vinylcyclopropane, lead to rapid ring opening under strain release . The isomerization proceeds under chiral inversion and occurs at room temperature in less than 5 minutes, requiring solely the addition of the non-precious catalyst .
Biochemical Pathways
Vinylcyclopropane derivatives are known to participate in a variety of transition-metal-catalyzed multicomponent cycloadditions to produce five- to eight-membered carbocycles . These cycloadditions can provide novel approaches to mono-, bi-, and polycyclic molecules .
Eigenschaften
IUPAC Name |
[(1R,2S)-2-ethenylcyclopropyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-2-5-3-6(5)4-7/h2,5-7H,1,3-4H2/t5-,6+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEUBSMPIQDNHL-RITPCOANSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CC1CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H]1C[C@H]1CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2alpha-Vinylcyclopropane-1beta-methanol | |
CAS RN |
15135-98-5 |
Source


|
| Record name | rac-[(1R,2S)-2-ethenylcyclopropyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2356476.png)
![Ethyl (2E)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-3-oxopropanoate](/img/structure/B2356477.png)
![2-{4-[4-(Tert-butyl)phenoxy]phenyl}-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2356479.png)
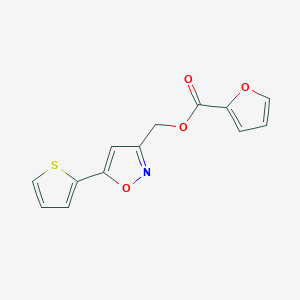


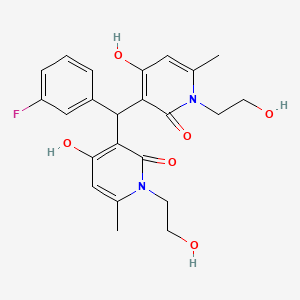
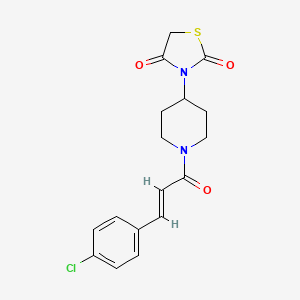

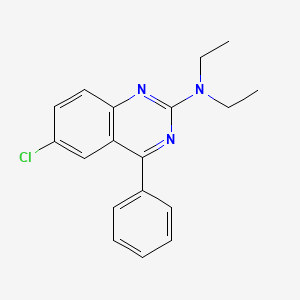
![1-benzyl-4-hydroxy-N~5~-(4-methylphenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2356491.png)

![N'-cyclohexyl-N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2356497.png)
